N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, synthetic chemistry, and material science. This compound features a unique structure that combines an indane moiety with a benzenesulfonamide group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-indanone and 2,5-dimethoxybenzenesulfonyl chloride.
Formation of Indanol: 1-indanone is reduced to 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone using a suitable reducing agent like sodium borohydride.
Sulfonamide Formation: The indanol derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indanol moiety can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-(1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide.
Reduction: Formation of this compound amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Synthetic Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response.
Pathways: By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)morpholine-4-carboximidamide
- 1-ethyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carboxamide
Uniqueness
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of an indane moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-23-14-7-8-16(24-2)17(11-14)25(21,22)19-12-18(20)10-9-13-5-3-4-6-15(13)18/h3-8,11,19-20H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLPZDYNGUCAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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